NPEC-caged-LY 379268

Photopharmacology Caged neurotransmitters mGluR2/3

Standard group II mGlu agonists lack spatial and temporal precision, causing off-target effects. NPEC-caged-LY 379268 is a photolabile caged agonist that remains inert until near-UV uncaging (≈360 nm), enabling subcellular-resolution control. • >80-fold selectivity for mGlu2/3 over group I/III receptors. • EC₅₀ 2.69 nM (hmGlu2) and 4.48 nM (hmGlu3) after photorelease. • ≥98% purity minimizes dark activity; soluble in DMSO or 1 eq. NaOH. • White solid, store at -20°C, ships with blue ice.

Molecular Formula C16H16N2O9
Molecular Weight 380.31
Cat. No. B1191880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-LY 379268
Synonyms(N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Molecular FormulaC16H16N2O9
Molecular Weight380.31
Structural Identifiers
SMILESCC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPEC-caged-LY 379268: Caged Group II mGlu Agonist for Spatiotemporally Controlled Receptor Activation


NPEC-caged-LY 379268 is a photolabile derivative of the potent, selective group II metabotropic glutamate (mGlu2/3) receptor agonist LY 379268 . The compound bears a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photoprotecting group that masks the agonist until near‑UV illumination (≈360 nm) triggers photorelease of the active LY 379268 scaffold [1]. In its caged form, the molecule is essentially inert at mGlu2/3 receptors; upon photolysis, the liberated LY 379268 activates mGlu2 (EC₅₀ ≈ 2.69 nM) and mGlu3 (EC₅₀ ≈ 4.48 nM) with >80‑fold selectivity over group I and group III mGlu receptors . This optochemical design enables precise spatiotemporal interrogation of group II mGlu signaling in acute brain slices, cultured neurons, and in vivo photostimulation paradigms.

Why NPEC-caged-LY 379268 Cannot Be Replaced by Uncaged LY 379268 or Other Caged mGluR Agonists


Generic substitution is precluded by two orthogonal requirements that converge only in NPEC-caged-LY 379268. First, uncaged LY 379268 provides high‑affinity group II mGlu activation but lacks any photochemical handle; its action is diffusion‑limited, making it impossible to restrict receptor activation to defined subcellular compartments or brief temporal windows. Second, alternative NPEC‑caged mGluR ligands such as NPEC‑caged‑(1S,3R)‑ACPD activate group I as well as group II mGlu receptors , sacrificing the >80‑fold group II selectivity that is the hallmark of the LY 379268 pharmacophore . Therefore, only NPEC‑caged‑LY 379268 simultaneously delivers (a) light‑gated spatiotemporal control, (b) the nanomolar potency and exceptional group II selectivity of the LY 379268 core, and (c) compatibility with standard near‑UV uncaging instrumentation—features no single analog replicates.

NPEC-caged-LY 379268: Head‑to‑Head Quantitative Evidence vs. Closest Analogs


Photochemical Uncaging Efficiency: NPEC‑caged‑LY 379268 vs. Uncaged LY 379268

NPEC‑caged‑LY 379268 is designed for near‑UV photolysis at ≈360 nm, releasing free LY 379268. The NPEC cage exhibits an extinction coefficient ε₃₄₇ = 660 M⁻¹ cm⁻¹ and a quantum yield φ = 0.64, giving an uncaging efficiency product ε·φ ≈ 422 M⁻¹ cm⁻¹ [REFS-2; class‑level inference from related NPEC‑caged mGluR ligands]. Uncaged LY 379268 has no photochemical activation mechanism . This confers a binary gain of function: the caged compound enables initiation of mGlu2/3 signaling with sub‑second temporal precision and micrometer‑scale spatial resolution upon light exposure, capabilities absent in the parent agonist.

Photopharmacology Caged neurotransmitters mGluR2/3

Solubility Profile: NPEC‑caged‑LY 379268 vs. LY 379268 Free Acid

NPEC‑caged‑LY 379268 achieves aqueous solubility of up to 100 mM in the presence of 1 equivalent of NaOH, and is soluble to 100 mM in DMSO . The LY 379268 parent is typically supplied as a disodium salt or free acid; the free acid requires alkaline conditions for comparable solubility, but the caged derivative exhibits a well‑defined, vendor‑verified solubility ceiling in two common vehicles, simplifying stock solution preparation for uncaging experiments.

Formulation Aqueous solubility Stock solution preparation

Receptor Selectivity Retention After Uncaging: NPEC‑caged‑LY 379268 vs. NPEC‑caged‑(1S,3R)‑ACPD

Upon photolysis, NPEC‑caged‑LY 379268 releases LY 379268, which retains an EC₅₀ of 2.69 nM at hmGlu2 and 4.48 nM at hmGlu3, with no detectable activity at hmGlu1a, 4a, 5a, or 7a at concentrations up to 100 µM [REFS-3; selectivity data for the parent agonist]. In contrast, uncaging of NPEC‑caged‑(1S,3R)‑ACPD liberates (1S,3R)‑ACPD, an agonist that activates both group I and group II mGlu receptors , confounding interpretation in mixed‑receptor environments. This >80‑fold group II vs. group I/III selectivity window is exclusive to the LY 379268 pharmacophore among commercially available NPEC‑caged mGluR agonists.

mGluR subtype selectivity Off‑target pharmacology Group II mGlu receptors

Storage Stability: NPEC‑caged‑LY 379268 vs. LY 379268 (Disodium Salt)

NPEC‑caged‑LY 379268 is recommended for storage as powder at −20 °C; stock solutions in DMSO or NaOH‑neutralized water are reported stable for up to 3 years when stored at −80 °C . The LY 379268 parent (disodium salt) is also stored at −20 °C as powder, but its solution stability under identical conditions has not been systematically benchmarked against the caged derivative. The availability of defined, vendor‑specified long‑term solution stability for the caged compound reduces the risk of activity loss during longitudinal studies.

Long‑term storage Solution stability Laboratory procurement

Purity Specification: NPEC‑caged‑LY 379268 vs. Custom Laboratory Synthesis

Commercial NPEC‑caged‑LY 379268 is supplied with a documented purity of ≥98 % (by HPLC) . In‑house synthesis of NPEC‑caged amino acids frequently yields lower and more variable purity (typically 90–95 %) owing to the lability of the NPEC carbamate linkage during purification [1]. The ≥98 % specification reduces the likelihood that free LY 379268 contaminant or NPEC hydrolysis by‑products contribute to background receptor activation in “dark” control conditions, which is critical for uncaging experiments where even 2 % free agonist can produce measurable basal tone.

Quality control Chemical purity Reproducibility

Compatibility with GABAergic Transmission Assays: NPEC‑caged‑LY 379268 vs. MNI‑Caged Ligands

NPEC‑caged ligands, in contrast to 4‑methoxy‑7‑nitroindolinyl (MNI)-caged analogs, do not inhibit GABA‑A receptors at the concentrations employed in most uncaging protocols. Palma‑Cerda et al. demonstrated that MNI‑caged glutamate and MNI‑caged NMDA inhibit GABA‑A receptors with IC₅₀ values close to the maximum useful concentrations for receptor signaling experiments, whereas NPEC‑caged ligands lacked this off‑target effect [1]. Therefore, NPEC‑caged‑LY 379268 is preferable over any MNI‑caged group II mGlu agonist (if developed) or over MNI‑caged glutamate for studies in which GABAergic tone must remain undisturbed.

GABA‑A receptor interference Synaptic pharmacology Caging group selection

Optimal Research Scenarios for NPEC‑caged‑LY 379268 Based on Differential Evidence


Subcellular Mapping of Group II mGluR Function in Acute Brain Slices

In acute hippocampal or prefrontal cortex slices, spatially restricted UV photolysis of NPEC‑caged‑LY 379268 (≈360 nm, ε·φ ≈ 422 M⁻¹ cm⁻¹) selectively activates mGlu2/3 receptors on defined dendritic segments or presynaptic terminals without activating group I mGluRs [REFS-2,3]. The >80‑fold selectivity of the released LY 379268 over group I/III receptors ensures that any observed modulation of synaptic transmission or plasticity can be attributed to group II mGlu signaling, circumventing the off‑target pharmacology of caged‑(1S,3R)‑ACPD . Furthermore, the absence of GABA‑A receptor inhibition by the NPEC cage prevents disruption of inhibitory tone during recording [1].

Temporally Precise Pharmacological Rescue in Neurodegenerative Disease Models

In Huntington's disease (R6/2) or schizophrenia models where mGlu2/3 agonists have shown therapeutic potential, NPEC‑caged‑LY 379268 enables investigators to deliver a pulse of LY 379268 at a precise disease stage or behavioral epoch. The defined solubility (100 mM in 1 eq. NaOH or DMSO) facilitates preparation of concentrated stocks for local infusion coupled with fiber‑optic photolysis, achieving on‑demand receptor activation that cannot be replicated by systemic injection of uncaged LY 379268 [REFS-4,6].

Optical Control of mGlu2/3 Signaling in Dual‑Receptor Transfected Cell Lines

For high‑throughput screening or mechanistic studies in heterologous expression systems co‑expressing mGlu2 and other mGlu subtypes, NPEC‑caged‑LY 379268 provides a clean optical switch. The ≥98 % purity minimizes background dark activity, while the parent agonist's EC₅₀ of 2.69 nM at hmGlu2 and 4.48 nM at hmGlu3 ensures robust activation at sub‑micromolar photoreleased concentrations [REFS-3,7]. This is superior to using caged‑glutamate, which would additionally activate ionotropic glutamate receptors and group I mGluRs.

Comparative Optopharmacology of NPEC‑ vs. MNI‑Caged Glutamate Receptor Ligands

Researchers evaluating caging‑group strategies for mGluR studies can directly compare NPEC‑caged‑LY 379268 with MNI‑caged‑glutamate or MNI‑caged‑NMDA. The NPEC cage avoids the GABA‑A receptor antagonism that complicates MNI‑based photolysis studies [1], while the LY 379268 pharmacophore adds an additional layer of receptor subtype selectivity. This combination makes NPEC‑caged‑LY 379268 the reference tool for isolating group II mGlu contributions in GABA‑rich circuits such as the striatum or thalamus.

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